molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B1300555
CAS No.: 64951-05-9
M. Wt: 246.29 g/mol
InChI Key: REOXQBVMMDCPSB-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a heterocyclic compound with a molecular formula of C12H10N2O2S and a molecular weight of 246.29 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a benzothiazole ring, making it a valuable molecule in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . This inhibition disrupts the metabolic processes of the bacteria, leading to its death. Additionally, this compound interacts with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and promoting DNA fragmentation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of pantothenate synthetase, inhibiting its activity and preventing the synthesis of coenzyme A . This inhibition leads to the accumulation of toxic intermediates and disrupts the metabolic processes of the target organism. Additionally, this compound can activate or inhibit other enzymes and proteins, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained inhibition of target enzymes and prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial load . At high doses, this compound can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria, affecting its function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its combined imidazole and benzothiazole rings. Similar compounds include:

These similar compounds share structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXQBVMMDCPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363195
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64951-05-9
Record name Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64951-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromopyruvate (9.8 g, 50 mmol) was added dropwise to a stirred solution of 2-aminobenzothiazole (7.5 g, 50 mmol) in DMF (100 ml) at room temperature. After the addition, the reaction mixture was heated to reflux for 6 h. The reaction mixture was cooled to room temperature and quenched with ice cold water. The aqueous layer was neutralized with NH4OH and the separated solid was filtered. It was washed well with water and dried. The crude product obtained was taken to next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

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